molecular formula C8H6ClN3S B1475669 6-Chloro-4-thiophen-2-yl-pyridazin-3-ylamine CAS No. 1903632-40-5

6-Chloro-4-thiophen-2-yl-pyridazin-3-ylamine

Cat. No.: B1475669
CAS No.: 1903632-40-5
M. Wt: 211.67 g/mol
InChI Key: UZYPVNFYJBMBKD-UHFFFAOYSA-N
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Description

6-Chloro-4-thiophen-2-yl-pyridazin-3-ylamine (CAS 1903632-40-5) is a chemical compound with the molecular formula C8H6ClN3S and a molecular weight of 211.67 g/mol . This pyridazine derivative is characterized by a chlorine atom at the 6-position and a thiophene substituent at the 4-position of the pyridazine ring, making it a valuable scaffold in medicinal chemistry and drug discovery research. Pyridazine derivatives are a significant class of nitrogen-containing heterocycles frequently explored for their diverse biological activities. The specific substitution pattern on this core structure offers potential for developing pharmacologically active molecules, as seen in related compounds investigated for their effects on the nervous system and as anti-inflammatory agents . The presence of both chloro and amine functional groups on the heteroaromatic system provides reactive sites for further chemical modification, allowing researchers to synthesize a wide array of analogs for structure-activity relationship (SAR) studies. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use and adhere to all safe laboratory practices.

Properties

IUPAC Name

6-chloro-4-thiophen-2-ylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3S/c9-7-4-5(8(10)12-11-7)6-2-1-3-13-6/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYPVNFYJBMBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 6-chloro-4-thiophen-2-yl-pyridazin-3-ylamine generally follows these key steps:

  • Construction of the pyridazine ring system with appropriate substituents.
  • Introduction of the chloro substituent at the 6-position.
  • Attachment of the thiophen-2-yl group at the 4-position.
  • Amination at the 3-position of the pyridazine ring.

This approach often involves halogenation, cross-coupling reactions, and amination under controlled conditions.

Halogenation Step: Introduction of the 6-Chloro Group

A common method for introducing the chloro substituent at the 6-position involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. Experimental data show:

Yield Reaction Conditions Experimental Notes
66-69% N-chlorosuccinimide in N,N-dimethylformamide (DMF) or ethyl acetate at 20°C for 24-28 hours The reaction is conducted by stirring 4-chloropyridine-2-amine with NCS, followed by extraction with ethyl acetate, washing with aqueous NaOH and brine, drying, and purification by column chromatography or recrystallization. The product is isolated as 4,5-dichloropyridin-2-amine with purity around 96%.

This halogenation step is crucial as it sets the stage for further functionalization on the pyridazine ring.

Cross-Coupling for Thiophen-2-yl Substitution at Position 4

The introduction of the thiophen-2-yl group at the 4-position is typically achieved via palladium-catalyzed cross-coupling reactions such as Suzuki coupling. Key conditions include:

Yield Reaction Conditions Experimental Notes
75% Tetrakis(triphenylphosphine)palladium(0), sodium carbonate, ethanol/water/toluene mixture, 90°C, sealed tube, 14 hours under inert atmosphere The reaction involves coupling of 4-chloropyridin-2-amine with thiophen-2-yl boronic acid analogs. After completion, the mixture is cooled, filtered, concentrated, and purified by flash column chromatography to afford the coupled product.

This step ensures the selective attachment of the thiophen-2-yl moiety, which is essential for the biological activity of the final compound.

Amination at the 3-Position of Pyridazine

Amination at the 3-position can be achieved through nucleophilic substitution or reduction of nitro precursors. Although specific direct methods for this compound are less documented, related pyridazine amines are commonly prepared by:

  • Reduction of corresponding nitro derivatives.
  • Direct amination using ammonia or amine sources under catalytic or thermal conditions.

The final purification often involves recrystallization or chromatographic techniques to ensure high purity.

Representative Experimental Procedure Summary

Step Reagents Conditions Yield Notes
Halogenation 4-chloropyridine-2-amine, N-chlorosuccinimide DMF or ethyl acetate, 20°C, 24-28 h 66-69% Extraction, washing, drying, purification by chromatography or recrystallization
Cross-coupling 4-chloropyridin-2-amine derivative, thiophen-2-yl boronic acid, Pd(PPh3)4, Na2CO3 Ethanol/water/toluene, 90°C, 14 h, inert atmosphere 75% Sealed tube, filtration, concentration, flash chromatography
Amination Ammonia or amine source (or reduction of nitro precursor) Variable, often catalytic or thermal Variable Final purification by recrystallization or chromatography

Additional Notes on Reaction Workup and Purification

  • Organic phases are typically washed with aqueous sodium hydroxide and brine to remove impurities.
  • Drying agents such as magnesium sulfate or sodium sulfate are used to remove residual water.
  • Solvent evaporation is performed under reduced pressure.
  • Final products are isolated by recrystallization or column chromatography on silica gel.
  • Reaction monitoring is commonly done by NMR and mass spectrometry to confirm structure and purity.

Summary of Key Research Findings

  • N-chlorosuccinimide is an effective chlorinating agent for selective chlorination of pyridazine derivatives at mild temperatures.
  • Palladium-catalyzed Suzuki coupling is a reliable method for introducing thiophen-2-yl groups with good yields and selectivity.
  • The combination of these methods allows the stepwise construction of this compound with overall good efficiency.
  • Purification strategies are critical to achieve high purity, which is essential for subsequent pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-thiophen-2-yl-pyridazin-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Ammonia, amine derivatives, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

6-Chloro-4-thiophen-2-yl-pyridazin-3-ylamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6-Chloro-4-thiophen-2-yl-pyridazin-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: Pyridazine (target compound) vs. pyrimidinone/pyrimidine ().

Substituent Effects :

  • Thiophene vs. Furochromenyl : Thiophene’s sulfur atom may increase lipophilicity compared to furochromenyl’s oxygen, affecting pharmacokinetic properties like absorption and metabolism.
  • Chloro Group : The presence of Cl at position 6 is conserved across active derivatives, suggesting its role in stabilizing molecular interactions via halogen bonding .

Biological Activity : Compounds with bulkier substituents (e.g., morpholine/piperazine in 6a–d) show enhanced anti-inflammatory activity, likely due to improved target engagement or solubility .

Physicochemical and Computational Insights

  • Crystallography : Tools like SHELXL and Mercury (Evidences 3–5) enable precise structural determination and comparison. For example, Mercury’s void visualization could reveal differences in packing efficiency between thiophene- and furochromenyl-containing derivatives, impacting stability .
  • Electronic Properties : The Colle-Salvetti correlation-energy formula () might model electron density distributions, highlighting how thiophene’s aromaticity influences charge delocalization compared to furochromenyl systems .

Biological Activity

6-Chloro-4-thiophen-2-yl-pyridazin-3-ylamine is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a chlorine atom at the 6-position, a thiophene ring at the 4-position, and an amine group at the 3-position. Its unique structure contributes to its biological activity and reactivity.

PropertyValue
IUPAC Name6-chloro-4-thiophen-2-ylpyridazin-3-amine
Molecular FormulaC8H6ClN3S
Molecular Weight201.67 g/mol
Melting PointNot specified

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of this compound on several cancer cell lines, it demonstrated significant activity against HepG2 (liver cancer) and MCF7 (breast cancer) cells, with IC50 values indicating effective inhibition of cell growth.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. It may act as an enzyme inhibitor or receptor modulator, binding to active sites and altering normal cellular functions.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce inflammation markers in cellular models, indicating its potential for treating inflammatory diseases.

Table 2: Comparison of Biological Activities

CompoundAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateModerate
6-Chloro-3-phenylpyridazin-4-olModerateLowLow
6-Chloro-4-hydroxy-3-phenylpyridazineHighHighModerate

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions including condensation and chlorination processes. It serves as a valuable building block in the development of more complex heterocyclic compounds used in drug discovery and material science.

Research Applications

  • Medicinal Chemistry : Development of novel therapeutic agents targeting cancer and infectious diseases.
  • Material Science : Utilization in organic semiconductors and light-emitting diodes due to its electronic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.